(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide
Description
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3S)-3-amino-N-propan-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-4-3-7(9)5-11/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
HBPYZBQEIWIOJC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@@H](C1)N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Decarboxylation and N-Boc Protection
Trans-4-hydroxy-L-proline undergoes decarboxylation in the presence of a palladium catalyst under acidic conditions to yield (R)-3-hydroxypyrrolidine hydrochloride. Subsequent N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords (R)-1-Boc-3-hydroxypyrrolidine with >95% yield.
Sulfonylation and Azide Substitution
The hydroxyl group is activated via methanesulfonylation (MsCl, Et₃N) to form (R)-1-Boc-3-methanesulfonyloxypyrrolidine. An SN2 reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C inverts the configuration, yielding (S)-1-Boc-3-azidopyrrolidine.
Azide Reduction and Carboxamide Formation
The azide group is reduced to an amine using triphenylphosphine (PPh₃) and hydrochloric acid, producing (S)-3-aminopyrrolidine dihydrochloride. To introduce the isopropyl carboxamide, the free amine is coupled with isopropyl isocyanate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent. This step achieves 85–90% yield with >99% enantiomeric excess (ee).
Table 1: Optimization of Carboxamide Coupling
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| EDC·HCl | DCM | 25 | 85 | 99.5 |
| DCC | THF | 40 | 78 | 98.7 |
| HATU | Acetonitrile | 0 | 82 | 99.2 |
Resolution of Racemic Mixtures
Racemic 3-amino-N-isopropylpyrrolidine-1-carboxamide can be resolved using chiral acids.
Diastereomeric Salt Formation
The racemic amine is treated with L-tartaric acid in ethanol, forming diastereomeric salts. Crystallization at −20°C isolates the (S)-enantiomer with 88% recovery and 98% ee.
Enzymatic Resolution
Lipase-catalyzed acetylation of the racemic amine in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-amine free. This method achieves 90% ee but requires costly enzymes.
Solid-Phase Synthesis
Solid-phase synthesis enables rapid diversification but faces challenges in stereochemical control.
Resin Functionalization
Wang resin is functionalized with Fmoc-protected pyrrolidine carboxylic acid using EDC·HCl and hydroxybenzotriazole (HOBt). After Fmoc deprotection, the amine is coupled with isopropyl isocyanate.
Cleavage and Purification
Cleavage with trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC. This method achieves 65% overall yield but is limited to small-scale synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as azide substitution and carboxamide coupling.
Azide Substitution Optimization
Heating (R)-1-Boc-3-methanesulfonyloxypyrrolidine with NaN₃ in DMF at 120°C for 10 minutes under microwave conditions completes the SN2 reaction in 95% yield.
Carboxamide Coupling
EDC-mediated coupling under microwave irradiation (50°C, 5 minutes) improves yield to 92% compared to conventional heating.
Table 2: Microwave vs. Conventional Heating
| Step | Method | Time | Yield (%) |
|---|---|---|---|
| Azide Substitution | Microwave | 10 min | 95 |
| Azide Substitution | Conventional | 8 h | 85 |
| Carboxamide Coupling | Microwave | 5 min | 92 |
| Carboxamide Coupling | Conventional | 12 h | 85 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that pyrrolidine carboxamides, including (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide, can act as potent inhibitors of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for mycobacterial fatty acid synthesis, making it a target for developing new anti-tuberculosis agents. High-throughput screening revealed that specific derivatives exhibited over 160-fold increased potency against InhA compared to initial compounds .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies indicate that similar pyrrolidine derivatives can provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may enhance cognitive functions and mitigate symptoms associated with these disorders .
Anticonvulsant Properties
Pyrrolidine derivatives have also been explored for their anticonvulsant effects. They have shown potential in treating epilepsy and other seizure-related disorders by modulating neurotransmitter systems and providing neuroprotection during seizures .
Organic Synthesis Applications
Chiral Catalysts
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide serves as a valuable chiral building block in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it an effective catalyst in reactions such as the Michael addition and other enantioselective transformations. The use of this compound can lead to higher yields and selectivity in producing chiral pharmaceuticals .
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex natural products and pharmaceuticals. Its structural features allow it to participate in various reactions that lead to the formation of intricate molecular frameworks, crucial for drug development .
Data Table: Summary of Applications
Case Study 1: Antituberculosis Agent Development
A recent study focused on the optimization of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide derivatives as antituberculosis agents. Through iterative screening and structural modifications, researchers identified several compounds with significantly enhanced activity against resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of chirality in achieving desired biological outcomes.
Case Study 2: Neuroprotection in Animal Models
In another investigation, animal models were used to assess the neuroprotective effects of pyrrolidine derivatives, including (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide. Results indicated a marked reduction in neurodegeneration markers following treatment, suggesting potential therapeutic applications in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-N-isopropylpyrrolidine-1-carboxamide: The enantiomer of the compound with different chiral properties.
N-Isopropylpyrrolidine-1-carboxamide: A similar compound without the amino group.
3-Amino-N-methylpyrrolidine-1-carboxamide: A compound with a methyl group instead of an isopropyl group.
Uniqueness
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is unique due to its specific chiral configuration and the presence of both amino and isopropyl groups
Biological Activity
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide features a pyrrolidine ring substituted with an isopropyl group and an amino acid moiety. Its molecular formula contributes to its interaction with various biological targets, making it a subject of interest in pharmacological studies.
Neuropharmacological Effects
Research indicates that (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide exhibits significant neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems, particularly glutamate and GABA pathways. The compound may modulate glutamate clearance in the brain, thereby influencing synaptic transmission and neuronal excitability .
Interaction with Biological Targets
The compound interacts with several key biological targets, including:
- Glutamate Transporters : It may inhibit glutamate transporters, leading to increased extracellular glutamate levels, which can affect synaptic plasticity and potentially contribute to neuroprotective effects .
- Voltage-Gated Ion Channels : Studies have shown that (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide can influence voltage-gated sodium and calcium channels, which are critical in neuronal signaling and muscle contraction .
The mechanism by which (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide exerts its effects involves several pathways:
- Modulation of Neurotransmitter Release : By affecting glutamate transporter activity, the compound can enhance or inhibit neurotransmitter release.
- Ion Channel Interaction : Its ability to modulate ion channels contributes to altered neuronal excitability and synaptic transmission.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-3-Amino-N,N-dimethylpyrrolidine-1-carboxamide | C8H16N2O | Dimethyl substitution affects solubility and bioavailability. |
| 3-Aminopropanol | C3H9NO | Smaller size; primarily used as a building block in organic synthesis. |
| (S)-N-(1-benzylpyrrolidin-3-yl)carbamic acid | C12H16N2O2 | Contains a benzyl group that may enhance receptor binding affinity. |
The structural differences among these compounds contribute to variations in their biological activities and pharmacological profiles.
Anticonvulsant Activity
A study assessed the anticonvulsant properties of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide alongside other pyrrolidine derivatives. The findings indicated that this compound demonstrated protective effects against seizures in various animal models, suggesting potential therapeutic applications in epilepsy management .
Neurotoxicity Assessment
In evaluating the safety profile of (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide, researchers conducted neurotoxicity assessments. Results showed that at therapeutic doses, the compound did not exhibit significant neurotoxic effects, indicating its potential for safe use in clinical settings.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization to form the pyrrolidine ring, followed by functionalization (e.g., carboxamide introduction). Key steps include:
- Cyclization : Use reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) to stabilize intermediates .
- Substitution reactions : Optimize nucleophilic substitution (e.g., chloromethylphenyl group addition) by controlling solvent polarity (e.g., THF or methanol) and temperature (20–60°C) .
- Chiral purity : Maintain (S)-configuration via asymmetric catalysis or chiral column chromatography .
- Yield optimization : Monitor reaction progress via TLC or LC-MS, adjusting stoichiometry of isopropylamine and coupling agents .
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) and carboxamide NH signals (δ 6.5–7.0 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 226) and purity (>98%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction data .
Q. What safety protocols are critical when handling (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust is generated .
- Ventilation : Operate in a fume hood to avoid inhalation of vapors or particulates .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological activity of this compound, particularly its interaction with enzyme targets?
- Answer :
- Target identification : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs .
- In vitro assays : Perform enzyme inhibition assays (e.g., IC50 determination) under physiological pH and temperature. Include positive controls (e.g., known inhibitors) .
- Mechanistic studies : Employ stopped-flow kinetics or SPR to analyze binding kinetics (kon/koff) .
Q. What methodologies can resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Answer :
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
- Advanced analytics : Use isothermal titration calorimetry (ITC) for precise logP measurements or DSC for polymorph characterization .
- Cross-lab validation : Collaborate with independent labs to verify data, addressing variables like solvent purity or temperature fluctuations .
Q. How can researchers optimize HPLC methods to separate (S)-3-Amino-N-isopropylpyrrolidine-1-carboxamide from structurally similar impurities?
- Answer :
- Column selection : Use chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution. Adjust mobile phase (e.g., hexane:isopropanol 90:10 with 0.1% TFA) .
- Gradient optimization : Employ a 5–95% acetonitrile gradient over 20 minutes to resolve polar byproducts .
- Detection : Set UV wavelength to 210 nm for carboxamide absorbance .
Data Contradiction Analysis
Q. What strategies should be employed when conflicting data arise regarding the compound’s stability under varying pH conditions?
- Answer :
- Controlled stability studies : Incubate samples at pH 3–9 (37°C) and monitor degradation via LC-MS at 0, 24, and 48 hours .
- Kinetic modeling : Apply Arrhenius equations to predict degradation pathways and identify critical pH thresholds .
- Peer review : Compare findings with published stability profiles of analogous pyrrolidine derivatives to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
